molecular formula C18H21ClN2O B12718809 1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine monohydrochloride CAS No. 94713-27-6

1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine monohydrochloride

Cat. No.: B12718809
CAS No.: 94713-27-6
M. Wt: 316.8 g/mol
InChI Key: YBPORNTXIWVUOL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine monohydrochloride involves multiple steps, including the formation of the dibenzo pyrazino oxazepine core followed by tetrahydro and dimethyl substitutions. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound .

Scientific Research Applications

1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine monohydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

CAS No.

94713-27-6

Molecular Formula

C18H21ClN2O

Molecular Weight

316.8 g/mol

IUPAC Name

5,18-dimethyl-14-oxa-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride

InChI

InChI=1S/C18H20N2O.ClH/c1-13-7-8-18-15(11-13)20-10-9-19(2)12-16(20)14-5-3-4-6-17(14)21-18;/h3-8,11,16H,9-10,12H2,1-2H3;1H

InChI Key

YBPORNTXIWVUOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=CC=CC=C3C4N2CCN(C4)C.Cl

Origin of Product

United States

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